![molecular formula C12H26O5S3 B4326579 BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE](/img/structure/B4326579.png)
BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE
Overview
Description
1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane is an organic compound with the molecular formula C8H18OS. It is also known by other names such as butyl sulfoxide, di-n-butyl sulfoxide, and dibutyl sulfoxide . This compound is characterized by its sulfinyl and sulfonyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane typically involves the reaction of butane derivatives with sulfinyl and sulfonyl reagents under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions to maximize efficiency and minimize by-products. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl and sulfonyl groups to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfinyl and sulfonyl groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Butyl sulfoxide
- Di-n-butyl sulfoxide
- Dibutyl sulfoxide
- n-Butyl sulfoxide
- Dibutyl sulphoxide
Uniqueness
1,1’-[sulfinylbis(ethane-2,1-diylsulfonyl)]dibutane is unique due to its combination of sulfinyl and sulfonyl groups, which provide distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these functional groups are required .
Properties
IUPAC Name |
1-[2-(2-butylsulfonylethylsulfinyl)ethylsulfonyl]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5S3/c1-3-5-9-19(14,15)11-7-18(13)8-12-20(16,17)10-6-4-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGWYZLMCYWXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCS(=O)CCS(=O)(=O)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-6-(4-nitrophenyl)-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B4326497.png)
![N-(4-FLUOROPHENYL)-1-[(4-METHYLPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B4326500.png)
![1-[(4-CHLOROPHENYL)SULFANYL]-N-(4-FLUOROPHENYL)-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B4326502.png)
![1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B4326510.png)

![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)
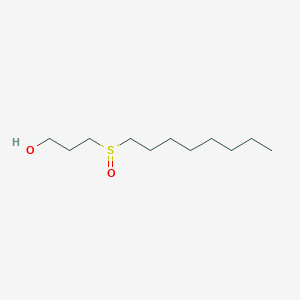
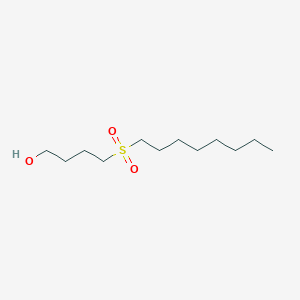
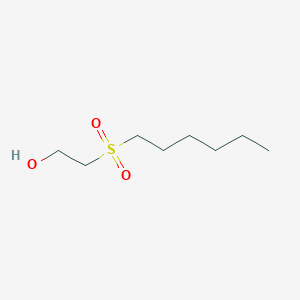
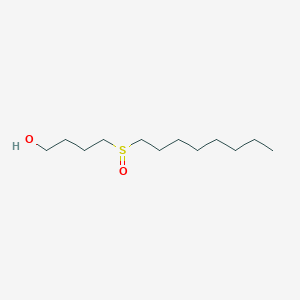
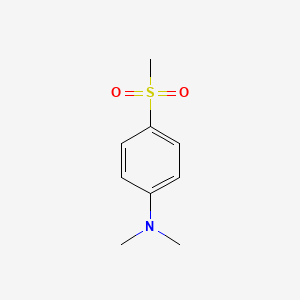
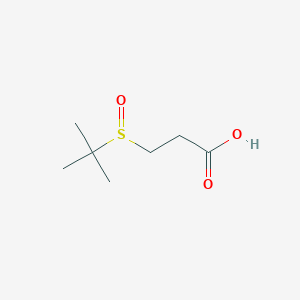
![BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE](/img/structure/B4326573.png)
![OCTYL (2-{[2-(OCTYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE](/img/structure/B4326586.png)
